molecular formula C18H23N3O3 B6983381 4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine

4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine

Cat. No.: B6983381
M. Wt: 329.4 g/mol
InChI Key: OEYYCQMRGCJGPR-UHFFFAOYSA-N
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Description

4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine is a fascinating chemical compound. Featuring a morpholine ring, it's part of a class of compounds often explored for their diverse biological activities and synthetic utility.

Properties

IUPAC Name

4-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,12-21-6-9-22-10-7-21)17-19-16(20-24-17)14-3-4-15-13(11-14)5-8-23-15/h3-4,11H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYYCQMRGCJGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)C2=NC(=NO2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with 2,3-dihydro-1-benzofuran and involves various intermediates.

  • Stepwise Reactions: : Each step involves forming key bonds, such as the oxadiazole ring and the propyl linkage.

  • Reaction Conditions: : These reactions often occur under controlled temperatures and utilize solvents like toluene or methanol.

Industrial Production Methods

  • Scalability: : The compound's production on an industrial scale requires optimization of reaction conditions to maximize yield.

  • Purification: : High-performance liquid chromatography (HPLC) and crystallization techniques are employed to ensure purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions at specific sites, especially on the benzofuran ring.

  • Reduction: : The compound's reduction typically affects the oxadiazole ring.

  • Substitution: : Various substitution reactions can modify the morpholine or benzofuran rings, offering a pathway to derivative compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like potassium permanganate (KMnO4) for oxidation.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4) for reduction processes.

  • Substituents: : Halides and alkyl groups used under suitable catalytic conditions for substitution.

Major Products: Depending on the reaction pathway, major products may include derivatives with modifications on the oxadiazole or benzofuran rings, leading to various functionalized morpholines.

Scientific Research Applications

Biology and Medicine

  • Biological Activity: : Exhibits promising antimicrobial and anti-inflammatory properties.

  • Pharmacological Potential: : Investigated for potential use in drug development, particularly for neurological conditions.

Industry: Employed in the synthesis of advanced materials and as a precursor in manufacturing specific high-performance polymers.

Mechanism of Action

Molecular Targets and Pathways: The compound acts by interacting with specific enzyme targets or cellular receptors. Its structure allows it to fit into biological sites, altering biochemical pathways. Notably, its effect on certain neuroreceptors has been a focus of pharmaceutical research.

Comparison with Similar Compounds

4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine is distinguished by its unique blend of the morpholine and oxadiazole rings.

Similar Compounds Include:

  • 5-(2-Benzofuranyl)-1,2,4-oxadiazole

  • 2-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,3-oxazole

These compounds share structural elements but diverge in functional activities and synthesis routes, making our primary compound unique in its applications and mechanisms.

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